molecular formula C10H17N3O5S3 B601888 (S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide CAS No. 2183841-60-1

(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide

Cat. No.: B601888
CAS No.: 2183841-60-1
M. Wt: 355.45
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide involves several steps. One common method includes the reaction of 2-aminothiophenol with chloroacetic acid to form a thiazine ring, followed by sulfonation and subsequent substitution reactions to introduce the methoxypropyl and amino groups . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide involves the inhibition of carbonic anhydrase II (CA-II). By binding to the active site of CA-II, the compound prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure .

Properties

CAS No.

2183841-60-1

Molecular Formula

C10H17N3O5S3

Molecular Weight

355.45

Origin of Product

United States

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